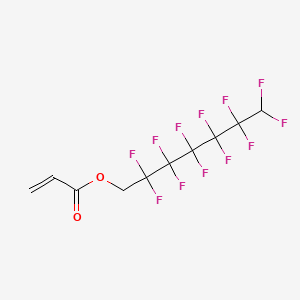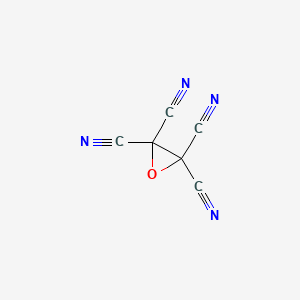
3-Fluoro-DL-tyrosine
Vue d'ensemble
Description
3-Fluorotyrosine is a fluorinated analog of the amino acid tyrosine, which has been utilized in various biochemical and medical studies. It has been incorporated into proteins to study the role of tyrosine residues in enzyme catalysis and to understand the mechanisms of protein synthesis and charge transport in biological systems . Additionally, 3-fluorotyrosine has been used in positron emission tomography (PET) imaging to investigate cerebral protein synthesis and dopaminergic function .
Synthesis Analysis
The synthesis of fluorotyrosine derivatives, including 3-fluorotyrosine, has been achieved through various methods. For instance, enantiospecific synthesis of fluorinated tyrosine analogs has been developed using isotopic exchange, which is a promising approach for creating radiopharmaceuticals for PET imaging . Another study reported the synthesis of a tritiated version of alpha-fluoromethyl-tyrosine, which serves as a specific label for tyrosine hydroxylase in the rat brain . These synthetic approaches are crucial for producing fluorotyrosine derivatives with high purity and specific activity for biological and medical applications.
Molecular Structure Analysis
The molecular structure of 3-fluorotyrosine has been analyzed using various spectroscopic techniques. For example, Fourier transform infrared (FTIR) spectroscopy and X-ray crystallography have been employed to study the incorporation of 3-fluorotyrosine into human manganese superoxide dismutase (MnSOD) and to elucidate the role of hydrogen bonding in the enzyme's active site . Density functional theory (DFT) calculations have also been used to understand the electronic structure and properties of fluorotyrosine analogs .
Chemical Reactions Analysis
3-Fluorotyrosine participates in chemical reactions characteristic of tyrosine residues. It has been used to probe enzymes that utilize tyrosyl radicals in catalysis, providing insights into the reaction mechanisms of these enzymes . Additionally, the fluorogenic tagging of protein 3-nitrotyrosine with specific reagents has been explored as an alternative to immunohistochemistry for fluorescence microscopy imaging, demonstrating the chemical reactivity of fluorotyrosine derivatives in biological tissues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluorotyrosine have been studied extensively. The presence of the fluorine atom influences the compound's pKa and lipophilicity, which are important factors in its biological activity and interaction with other molecules . The fluorescence of 3-fluorotyrosine is quenched by phosphate ions, indicating its sensitivity to the environment and potential for use in fluorescence-based assays . These properties are essential for understanding how 3-fluorotyrosine behaves in biological systems and for optimizing its use in medical imaging and biochemical research.
Applications De Recherche Scientifique
Biosynthèse des protéines
La 3-fluoro-DL-tyrosine est utilisée comme substitut de la tyrosine dans la biosynthèse de diverses protéines. Cela inclut des protéines telles que les β-galactosidases dans Escherichia coli, la bactériorhodopsine et les enzymes microvillaires intestinales comme l'aminopeptidase N. Les chercheurs étudient les effets des tyrosines halogénées, comme la this compound, sur les propriétés de ces protéines .
Hyperpolarisation photo-CIDNP
Ce composé est utilisé dans des expériences de polarisation dynamique nucléaire induite photochimiquement (photo-CIDNP). Il implique l'utilisation de this compound avec du riboflavine 5ʹ-monophosphate (FMN) comme chromophore dissous dans D2O. Cette configuration permet de transformer l'énergie lumineuse en hyperpolarisation du noyau 19F, ce qui est bénéfique pour améliorer les signaux en imagerie par résonance magnétique nucléaire (IRM) .
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-DL-tyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress, making it a significant target for this compound.
Biochemical Pathways
This compound is used as a substitute for tyrosine in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin, and intestinal microvillar enzymes, including aminopeptidase N . This substitution allows researchers to study the effect of halogenated tyrosines on the properties of these proteins .
Result of Action
The substitution of this compound for tyrosine in protein biosynthesis can alter the properties of the resulting proteins . This can lead to changes at the molecular and cellular levels, potentially influencing the function of the proteins and the cells in which they are expressed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to induce hyperpolarization of the 19F nucleus via photo-chemically induced dynamic nuclear polarization (photo-CIDNP) can be enhanced by the use of a high-power blue LED . This suggests that light energy can be transformed into hyperpolarization of the 19F nucleus, potentially enhancing the compound’s efficacy .
Orientations Futures
Fluorinated aromatic amino acids like 3-Fluorotyrosine have shown enormous potential in biological NMR and the potential of 19F-NMR to characterize protein and nucleic acid structure, function, and dynamics . Furthermore, the global substitution of tyrosine by 3-fluorotyrosine in the R2 subunit of ribonucleotide reductase (RNR) has shown improved thermostability and organic solvent tolerance .
Propriétés
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861918 | |
| Record name | 3-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
403-90-7 | |
| Record name | 3-Fluoro-DL-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-DL-tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROTYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084C55865H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Fluorotyrosine?
A1: The molecular formula of 3-Fluorotyrosine is C9H10FNO3. It has a molecular weight of 201.18 g/mol.
Q2: How does the fluorine atom in 3-FY influence its properties compared to tyrosine?
A2: The introduction of fluorine, a highly electronegative atom, alters the electronic properties of the tyrosine ring. This influences the pKa of the phenolic hydroxyl group, making it more acidic than tyrosine [, ]. This change impacts hydrogen bonding patterns and interactions within proteins.
Q3: How is 3-FY detected and quantified in proteins?
A3: Several methods exist, with one simple and quantitative method relying on the release of inorganic fluoride upon alkaline hydrolysis of the protein []. This released fluoride can be measured with a fluoride-selective electrode.
Q4: How is 3-FY incorporated into proteins?
A4: 3-FY can be incorporated into proteins in vivo using auxotrophic E. coli strains grown in media supplemented with 3-FY [, ]. This leads to global replacement of tyrosine residues. For site-specific incorporation, researchers have developed methods utilizing photo-protected 3-FY derivatives and engineered tRNA synthetases [].
Q5: Why is 3-FY useful in Nuclear Magnetic Resonance (NMR) studies of proteins?
A5: 19F is a spin-1/2 nucleus with high sensitivity to its chemical environment making it a valuable NMR probe. 3-FY incorporated into proteins provides well-resolved 19F NMR signals, offering insights into protein structure, dynamics, and interactions [, , , , , , , ].
Q6: Can you provide an example of how 3-FY has been used to study protein conformational changes?
A6: In studies of the coat protein of the filamentous bacteriophage M13, 3-FY incorporation revealed two conformational states of the protein in detergent solution []. The equilibrium between these states was sensitive to pH, temperature, and detergent structure.
Q7: How does 3-FY help in understanding the mechanism of enzymes that use tyrosyl radicals?
A7: 3-FY and its derivatives with varying degrees of fluorination offer a range of pKa and reduction potential values []. This allows researchers to fine-tune the properties of the tyrosine radical in enzyme active sites and study electron and proton transfer mechanisms [, ].
Q8: What is a specific example of 3-FY's use in studying enzyme mechanisms?
A8: In the enzyme tyrosine phenol-lyase, the pH dependence of kinetic parameters using 3-FY as a substrate provided insights into the role of specific amino acids in the catalytic mechanism [].
Q9: Can 3-FY be used to study protein folding?
A9: Yes, 19F NMR studies of 3-FY labeled green fluorescent protein (GFP) provided insights into the structure and dynamics of both the native and denatured states of the protein [, ].
Q10: Are there any potential applications of 3-FY in drug development?
A10: While not a drug itself, 3-FY and its incorporation into proteins hold potential for developing novel therapeutics. For example, 3-FY could be used to study protein-protein interactions relevant to disease or to design proteins with altered stability or activity [].
Q11: What are the limitations of using 3-FY in protein research?
A11: Global incorporation of 3-FY can sometimes affect protein stability and function [, ]. Additionally, site-specific incorporation methods are still under development and require specialized techniques.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















